molecular formula C10H12N4O2 B13754603 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1184915-99-8

1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13754603
CAS No.: 1184915-99-8
M. Wt: 220.23 g/mol
InChI Key: YCTGPYWZCJIOMT-UHFFFAOYSA-N
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Description

(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrazolo[3,4-d]pyrimidine derivatives with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or hydroxyethyl positions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to alcohol or alkane derivatives.

Scientific Research Applications

(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique structural features, such as the cyclopropyl and hydroxyethyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1184915-99-8

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-cyclopropyl-6-(1-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O2/c1-5(15)8-12-9-7(10(16)13-8)4-11-14(9)6-2-3-6/h4-6,15H,2-3H2,1H3,(H,12,13,16)

InChI Key

YCTGPYWZCJIOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CC3)C(=O)N1)O

Origin of Product

United States

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